molecular formula C14H16Cl2N4O3 B11529869 (2E)-N-tert-butyl-N-(2,2-dichloroethenyl)-2-(3-nitrobenzylidene)hydrazinecarboxamide

(2E)-N-tert-butyl-N-(2,2-dichloroethenyl)-2-(3-nitrobenzylidene)hydrazinecarboxamide

Cat. No.: B11529869
M. Wt: 359.2 g/mol
InChI Key: HEOYWKARWGQAAE-CAOOACKPSA-N
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Description

3-TERT-BUTYL-3-(2,2-DICHLOROETHENYL)-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]UREA is a complex organic compound characterized by the presence of multiple functional groups, including a tert-butyl group, a dichloroethenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-TERT-BUTYL-3-(2,2-DICHLOROETHENYL)-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]UREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of tert-butyl isocyanate with 2,2-dichloroethenylamine to form an intermediate urea derivative. This intermediate is then reacted with 3-nitrobenzaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-TERT-BUTYL-3-(2,2-DICHLOROETHENYL)-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]UREA can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The dichloroethenyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

3-TERT-BUTYL-3-(2,2-DICHLOROETHENYL)-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]UREA has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-TERT-BUTYL-3-(2,2-DICHLOROETHENYL)-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]UREA involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichloroethenyl group can participate in electrophilic addition reactions, further contributing to the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-TERT-BUTYL-3-(2,2-DICHLOROETHENYL)-1-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]UREA
  • 3-TERT-BUTYL-3-(2,2-DICHLOROETHENYL)-1-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]UREA

Uniqueness

The unique combination of functional groups in 3-TERT-BUTYL-3-(2,2-DICHLOROETHENYL)-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]UREA imparts distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The dichloroethenyl group adds electrophilic character, while the nitrophenyl group contributes to its potential biological activity.

Properties

Molecular Formula

C14H16Cl2N4O3

Molecular Weight

359.2 g/mol

IUPAC Name

1-tert-butyl-1-(2,2-dichloroethenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]urea

InChI

InChI=1S/C14H16Cl2N4O3/c1-14(2,3)19(9-12(15)16)13(21)18-17-8-10-5-4-6-11(7-10)20(22)23/h4-9H,1-3H3,(H,18,21)/b17-8+

InChI Key

HEOYWKARWGQAAE-CAOOACKPSA-N

Isomeric SMILES

CC(C)(C)N(C=C(Cl)Cl)C(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)N(C=C(Cl)Cl)C(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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